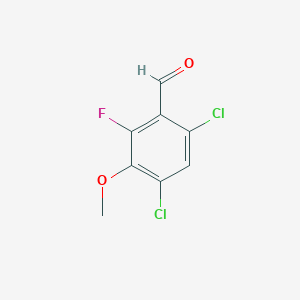![molecular formula C13H15NO4 B2581059 6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 199443-38-4](/img/structure/B2581059.png)
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxylic acid group (-COOH). The furylmethylamino group is attached to the cyclohexene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules .Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including cyclohexene carboxylic acid derivatives, are recognized for their role in biorenewable chemical production. These compounds, produced fermentatively by microbes like Escherichia coli and Saccharomyces cerevisiae, become inhibitory at concentrations below desired yields. The inhibition mechanisms include damage to the cell membrane and internal pH reduction. Research aims to understand these effects to engineer microbes with enhanced tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Bioactive Compounds from Plants
Carboxylic acids derived from plants exhibit significant biological activity, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship of these compounds suggests that rosmarinic acid and similar derivatives exhibit the highest antioxidant activity. This indicates the potential of cyclohexene carboxylic acid derivatives in developing new bioactive materials for medical and pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).
Organic Synthesis and Drug Development
The study of β-amino acid derivatives, including those related to cyclohexene carboxylic acid, highlights their importance in medicinal chemistry. These compounds are central to drug research due to their biological relevance and potential in creating new molecular entities. This encompasses the use of various metathesis reactions for the synthesis and transformation of functionalized β-amino acid derivatives, showcasing the versatility and robustness of these methodologies (Kiss, Kardos, Vass, & Fülöp, 2018).
Levulinic Acid in Drug Synthesis
Levulinic acid, a carboxylic acid with potential in drug synthesis, demonstrates the flexibility and diversity of carboxylic acids in creating value-added chemicals and reducing drug synthesis costs. This highlights the broader potential of carboxylic acids, including cyclohexene derivatives, in medicinal applications and their role in developing cost-effective and cleaner reaction processes (Zhang et al., 2021).
Bioisosteres for Drug Design
Carboxylic acids serve as critical pharmacophores in numerous drugs. However, issues like toxicity and metabolic instability have led to the exploration of bioisosteres to overcome these challenges. The development of novel carboxylic acid substitutes, which include derivatives of cyclohexene carboxylic acid, aims to improve pharmacological profiles and overcome the limitations associated with traditional carboxylate moieties (Horgan & O’Sullivan, 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(furan-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-4,7,10-11H,5-6,8H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLUNBZKIOXZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NCC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2580976.png)

![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide](/img/structure/B2580982.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2580983.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)
![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2580988.png)
![3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2580989.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580994.png)

